1-Fluoro-4-nitrobenzene
Overview
Description
Mechanism of Action
Target of Action
1-Fluoro-4-nitrobenzene, also known as 4-Nitrofluorobenzene , is a chemical compound that primarily targets the respiratory system and gastrointestinal tract
Mode of Action
It is known that nitrobenzene compounds can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that 4-fluoronitrobenzene, a similar compound, can be hydrogenated to give 4-fluoroaniline, which is a precursor to the fungicide fluoroimide . This suggests that this compound may also participate in similar reactions and pathways.
Pharmacokinetics
It is known that the compound has a boiling point of 205°c and a melting point of 21°c . It also has a density of 1.33 g/mL at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound is toxic and can cause harm to the respiratory system and gastrointestinal tract .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should also be kept away from heat, sparks, and flame . Furthermore, it should be handled with care to avoid breathing in vapors, mist, or gas .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene derivatives can participate in various biochemical reactions . The nitro group in 1-Fluoro-4-nitrobenzene can potentially interact with enzymes, proteins, and other biomolecules, influencing their function
Cellular Effects
Nitrobenzene derivatives have been reported to influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need to be studied further.
Molecular Mechanism
It is known that the compound can participate in various chemical reactions due to the presence of the nitro group . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Fluoro-4-nitrobenzene can be synthesized through several methods. One common method involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce this compound and potassium chloride (KCl) . The reaction conditions typically involve heating the reactants to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
1-Fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 4-fluoroaniline.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of novel drugs and therapeutic agents.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1-Nitro-4-chlorobenzene: Similar in structure but with a chlorine atom instead of fluorine.
1-Nitro-4-bromobenzene: Contains a bromine atom instead of fluorine.
1-Nitro-4-iodobenzene: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts different reactivity and properties compared to its halogenated analogs .
Properties
IUPAC Name |
1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022025 | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline] | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Boiling Point |
206-207 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL, ETHER; INSOL IN WATER | |
Record name | 1-FLUORO-4-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3300 @ 20 °C/4 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Color/Form |
YELLOW NEEDLES | |
CAS No. |
350-46-9 | |
Record name | 4-Fluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Fluoro-4-nitrobenzene | |
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Record name | 4-Fluoronitrobenzene | |
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Record name | Benzene, 1-fluoro-4-nitro- | |
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Record name | 1-Fluoro-4-nitrobenzene | |
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Record name | 1-fluoro-4-nitrobenzene | |
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Record name | 1-FLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1-FLUORO-4-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
27 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 1-Fluoro-4-nitrobenzene?
A1: this compound has the molecular formula C6H4FNO2 and a molecular weight of 155.10 g/mol []. Key spectroscopic data includes characteristic peaks in 1H and 13C NMR spectra, allowing for structural confirmation [, ].
Q2: What solvents exhibit good solubility for this compound?
A2: this compound shows good solubility in various organic solvents. Researchers have successfully used solvents like dimethyl sulfoxide [, ], N,N-dimethylformamide [, ], acetone [], and chlorinated solvents [] for reactions and characterizations involving this compound.
Q3: How does the stability of this compound compare in different reaction conditions?
A3: While generally considered stable, this compound can exhibit varying reactivity depending on the reaction conditions. For instance, its reaction with potassium t-butoxide in t-butyl alcohol leads to a high ortho:para-reactivity ratio, primarily attributed to the stabilization of the transition state through potassium cation bridging [].
Q4: What is the primary application of this compound in organic synthesis?
A4: this compound serves primarily as a substrate in nucleophilic aromatic substitution (SNAr) reactions [, , , , , ]. The presence of the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.
Q5: Can you elaborate on specific examples where this compound is used in SNAr reactions?
A5: Certainly. Researchers have employed this compound in various SNAr reactions, including: * Synthesis of 4-(4-nitrophenoxy) phenol as a precursor to poly(keto ether ether amide)s [] * Preparation of 2-chloro-1-fluoro-4-nitrobenzene using potassium fluoride in the presence of a phase-transfer catalyst [] * Synthesis of the antineoplastic agent linifanib through a multi-step process involving a Suzuki cross-coupling reaction with this compound as a starting material [] * Synthesis of bis(4′-aminophenoxy)benzene derivatives with varying alkyl and fluoro substituents [].
Q6: How do substituents on this compound affect its reactivity in SNAr reactions?
A6: The presence and position of substituents significantly influence the reactivity of this compound. For example, studies on the reactions of alkoxides with 1-fluoro-2-nitrobenzene and this compound revealed that the ortho:para ratio differs depending on the solvent and the nature of the alkoxide [, ].
Q7: What analytical techniques are commonly used to characterize compounds derived from this compound?
A7: Researchers often employ 1H NMR and 13C NMR spectroscopy to confirm the structure of compounds derived from this compound [, ]. Additionally, mass spectrometry (MS) is used for molecular weight determination and structural analysis [].
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